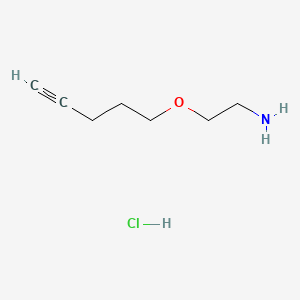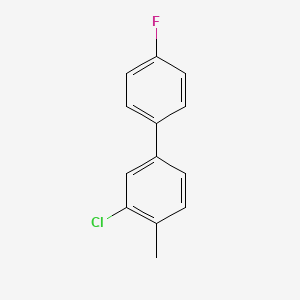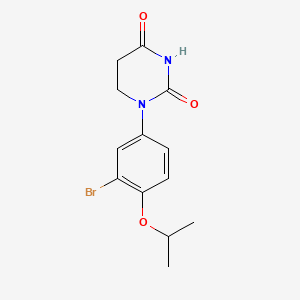
1-(3-Bromo-4-isopropoxy-phenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by its unique chemical structure This compound belongs to the class of diazinane derivatives, which are known for their diverse chemical and biological properties
准备方法
The synthesis of 1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione involves several steps, typically starting with the preparation of the phenyl ring substituted with bromine and isopropoxy groups. The diazinane ring is then introduced through a series of reactions, including cyclization and functional group transformations. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal and ammonia, followed by cyclization to form the diazinane ring.
Wallach synthesis: This approach utilizes the dehydrogenation of imidazolines to form the diazinane ring.
Industrial production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
化学反应分析
1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.
科学研究应用
1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
作用机制
The mechanism of action of 1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling.
Molecular targets: Include enzymes involved in metabolic pathways, receptors on cell surfaces, and nucleic acids within cells.
相似化合物的比较
1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-[3-bromo-4-(propan-2-yloxy)phenyl]ethan-1-one: Shares a similar phenyl ring substitution but differs in the presence of an ethanone group instead of a diazinane ring.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Imidazole derivatives: These compounds share the diazinane ring structure and are known for their broad range of chemical and biological properties.
属性
分子式 |
C13H15BrN2O3 |
|---|---|
分子量 |
327.17 g/mol |
IUPAC 名称 |
1-(3-bromo-4-propan-2-yloxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15BrN2O3/c1-8(2)19-11-4-3-9(7-10(11)14)16-6-5-12(17)15-13(16)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,17,18) |
InChI 键 |
XRLGCPSEFKJHDO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
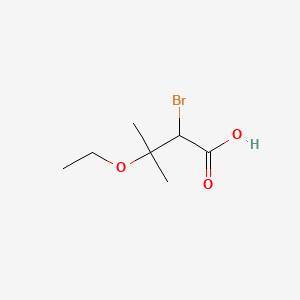
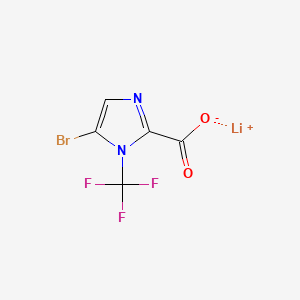
![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
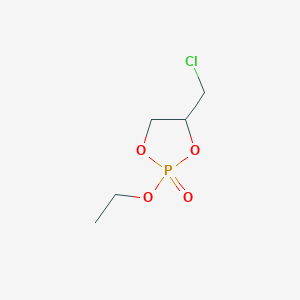
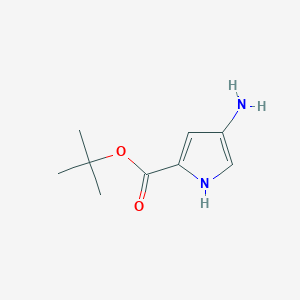
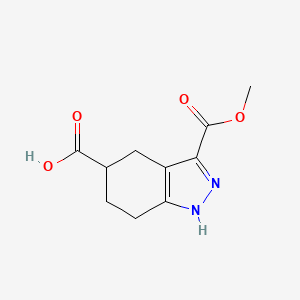

![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)

